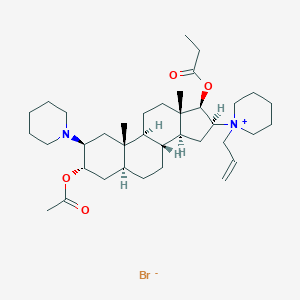

Rapacuronium bromide

Vue d'ensemble

Description

Le bromure de rapacuronium, connu sous le nom de marque Raplon, est un bloqueur neuromusculaire aminostéroïde non dépolarisant à action rapide. Il était autrefois utilisé en anesthésie moderne pour aider et permettre l’intubation endotrachéale, qui est souvent nécessaire pour assister à la ventilation contrôlée des patients inconscients pendant une intervention chirurgicale et parfois en soins intensifs . En raison du risque de bronchospasme mortel, il a été retiré du marché américain par Organon le 27 mars 2001, moins de deux ans après son approbation par la FDA en 1999 .

Mécanisme D'action

Le bromure de rapacuronium exerce ses effets en agissant comme un bloqueur neuromusculaire non dépolarisant. Il se lie au récepteur muscarinique de l’acétylcholine M2, agissant comme un antagoniste . Cette liaison empêche le récepteur d’être activé par l’acétylcholine, inhibant ainsi la contraction musculaire et provoquant une relaxation musculaire . Le composé est hydrolysé en métabolites actifs, qui contribuent également à ses effets pharmacologiques . La protéine plasmatique spécifique à laquelle se lie le rapacuronium est inconnue, mais la liaison aux protéines est variable et se situe entre 50 % et 88 % .

Analyse Biochimique

Biochemical Properties

Rapacuronium bromide interacts with the Muscarinic acetylcholine receptor M2, acting as an antagonist . It is hydrolyzed to active metabolites, with the Cytochrome P450 system not involved in this process .

Cellular Effects

As a non-depolarizing neuromuscular blocker, this compound acts to inhibit the transmission of nerve impulses to muscles, thereby causing muscle relaxation . This effect is crucial in medical procedures that require muscle relaxation, such as endotracheal intubation during surgery .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Muscarinic acetylcholine receptor M2 as an antagonist . This prevents the receptor from being activated, thereby inhibiting the transmission of nerve impulses to muscles .

Temporal Effects in Laboratory Settings

This compound has a mean elimination half-life of 141 minutes . It is rapidly acting, with its neuromuscular blocking effects having a different time course to those of most currently available agents .

Metabolic Pathways

This compound is metabolized through hydrolysis to active metabolites . The Cytochrome P450 system is not involved in this metabolic process .

Transport and Distribution

Méthodes De Préparation

Le bromure de rapacuronium est synthétisé en modifiant la structure cyclo-amino des substituants sur le squelette d’androstène des agents bloquant neuromusculaires aminostéroïdes . La voie de synthèse implique la formation du sel de bromure du composé, qui est ensuite purifié et cristallisé pour obtenir le produit final . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, suivie de processus de purification et de contrôle qualité pour garantir la pureté et l’efficacité du composé .

Analyse Des Réactions Chimiques

Le bromure de rapacuronium subit plusieurs types de réactions chimiques, notamment l’hydrolyse et les réactions de substitution. Le composé est hydrolysé en métabolites actifs, le système du cytochrome P450 n’étant pas impliqué dans ce processus . Les réactifs couramment utilisés dans ces réactions comprennent l’eau et divers acides ou bases pour faciliter l’hydrolyse. Les principaux produits formés à partir de ces réactions sont les métabolites actifs, qui contribuent aux effets pharmacologiques du composé .

Applications de la recherche scientifique

Le bromure de rapacuronium a été largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il a été étudié pour sa structure et sa réactivité uniques. En biologie, il a été utilisé pour étudier les mécanismes des agents bloquant neuromusculaires et leurs effets sur la fonction musculaire. En médecine, il a été utilisé comme adjuvant à l’anesthésie générale pour faciliter l’intubation trachéale et assurer la relaxation musculaire squelettique pendant les interventions chirurgicales .

Applications De Recherche Scientifique

Rapacuronium bromide has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it has been studied for its unique structure and reactivity. In biology, it has been used to investigate the mechanisms of neuromuscular blocking agents and their effects on muscle function. In medicine, it was used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures .

Comparaison Avec Des Composés Similaires

Le bromure de rapacuronium est similaire à d’autres agents bloquant neuromusculaires non dépolarisants, tels que le bromure de rocuronium et le bromure de vécuronium . Il a une apparition d’action plus rapide et une durée d’action plus courte par rapport à ces composés . Le bromure de rocuronium, par exemple, est un agent bloquant neuromusculaire relativement peu puissant et à action intermédiaire avec un début rapide du blocage neuromusculaire . Le bromure de vécuronium, quant à lui, a une durée d’action plus longue et est principalement éliminé par le foie . Les propriétés uniques du bromure de rapacuronium, telles que son début rapide et sa courte durée d’action, en font une alternative appropriée pour les procédures courtes, bien que son utilisation soit limitée en raison du risque de bronchospasme .

Propriétés

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQTUXZKLGXYIU-GWSNJHLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048823 | |

| Record name | Rapacuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156137-99-4 | |

| Record name | Rapacuronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156137-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rapacuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapacuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156137-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAPACURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

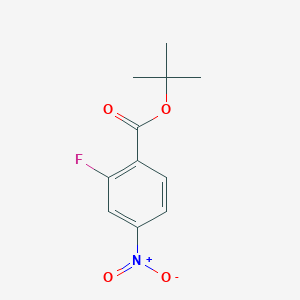

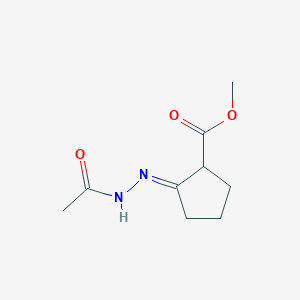

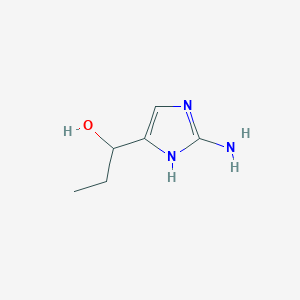

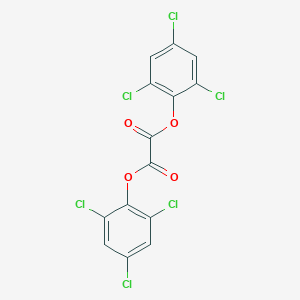

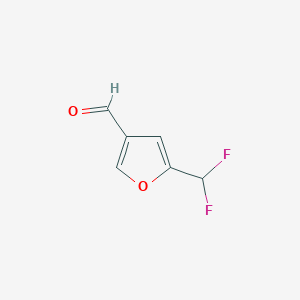

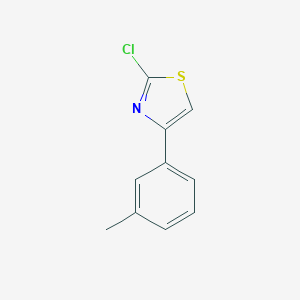

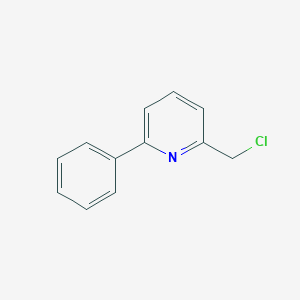

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

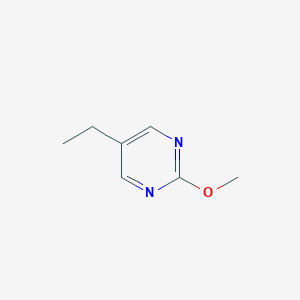

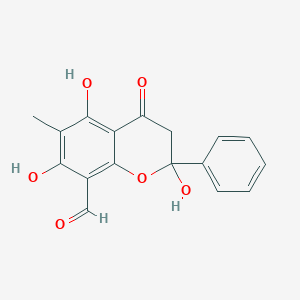

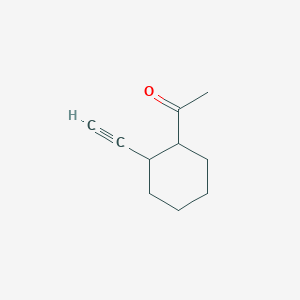

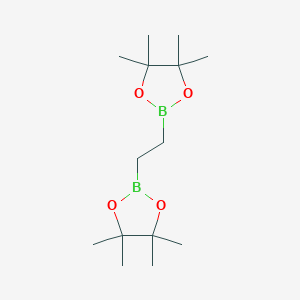

Feasible Synthetic Routes

Q1: How does rapacuronium bromide interact with its target and what are the downstream effects?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] By binding to these receptors, this compound prevents acetylcholine from binding and triggering muscle contraction, leading to skeletal muscle paralysis. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound is an aminosteroid derivative. While the provided abstracts do not delve into detailed spectroscopic data, they do mention that it is the 16-N-allyl, 17-beta-propionate analog of vecuronium bromide. [, ] To obtain comprehensive structural characterization, including molecular formula, weight, and spectroscopic data, it would be beneficial to consult the drug's official documentation or chemical databases.

Q3: How does the structure of this compound relate to its activity (SAR)?

A4: While the provided research doesn't provide a detailed SAR analysis, it highlights that this compound's rapid onset and short duration are partly due to its low potency compared to other non-depolarizing muscle relaxants. [] The 16-N-allyl and 17-beta-propionate substitutions on the steroid nucleus likely contribute to these unique pharmacodynamic properties. [, , ] Further research comparing this compound with its structural analogs would be needed to establish a comprehensive SAR profile.

Q4: Is there any information about resistance or cross-resistance to this compound?

A6: While the provided abstracts do not specifically address resistance mechanisms for this compound, one study mentions that patients receiving anticonvulsants like phenytoin or carbamazepine may exhibit resistance to its effects. [] This suggests potential cross-resistance with other neuromuscular blocking agents in individuals on these medications. Further investigation is warranted to understand the underlying mechanisms and clinical implications of resistance to this compound.

Q5: What can you tell us about alternatives and substitutes for this compound?

A5: The research mentions several alternative neuromuscular blocking agents, each with its own pharmacodynamic and pharmacokinetic profile. These include:

- Succinylcholine chloride: A depolarizing agent known for its rapid onset and short duration, but associated with adverse effects like hyperkalemia and malignant hyperthermia. [, ]

- Rocuronium bromide: Another aminosteroid with rapid onset, but a longer duration than this compound. It is considered suitable for rapid sequence induction and exhibits minimal cardiovascular effects. [, ]

- Mivacurium chloride: A non-depolarizing agent with a short duration of action, often used in ambulatory anesthesia. []

- Vecuronium bromide: A longer-acting non-depolarizing agent with a pharmacokinetic profile similar to rocuronium bromide. []

- Cisatracurium besylate: An isomer of atracurium with a slower onset than this compound, but a predictable duration of action and minimal histamine release. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)

![N-methyl-4-(2-methylimidazo[4,5-c]pyridin-1-yl)-N-[(2S)-4-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]benzamide](/img/structure/B114880.png)